N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multi-step reactions that may include the formation of the imidazo[1,2-a]pyridine ring, followed by various functionalization reactions to introduce different substituents. A relevant synthesis approach is the construction of the imidazo[1,2-a]pyridine system starting from aminopyridines, followed by reactions with various reagents to introduce additional functional groups or complete the ring system (Hamdouchi et al., 1999).
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives can be characterized using various spectroscopic techniques such as FT-IR, NMR (both ^1H and ^13C), and mass spectrometry. Additionally, X-ray diffraction studies provide detailed insights into the crystal structure, confirming the molecular geometry and the presence of specific functional groups (Qin et al., 2019).
Chemical Reactions and Properties
Imidazo[1,2-a]pyridine derivatives undergo various chemical reactions, including cyclization, halogen-metal exchange, and reactions with electrophilic reagents to form a wide range of heterocyclic systems. These reactions are crucial for the synthesis of complex molecules with potential biological activities (Mohamed, 2014).
科学的研究の応用
Synthesis and Biological Applications
Convenient Synthesis of Fused Triazines : The imidazo[1,2-a]pyridine system has been explored as a synthon for constructing fused triazines, demonstrating potential biological activities. This synthetic pathway involves the treatment of ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate with ammonia or primary amines, leading to substituted nitro carboxamidoimidazopyridines, which are then reduced and treated with nitrous acid to yield fused triazines (Zamora et al., 2004).
Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents. This research highlights the potential therapeutic applications of complex heterocyclic compounds in treating diseases through targeted molecular interactions (Rahmouni et al., 2016).
Complexation Properties of Lanthanides : The study of N-methyl-N-tolyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide (MeTolBIZA) with trivalent lanthanides showcases the intricate complexation properties and structural characterization, revealing insights into coordination chemistry and potential applications in materials science (Kobayashi et al., 2019).
Antimycobacterial Activity : Research into imidazo[1,2-a]pyridine-3-carboxamide derivatives has shown promising antimycobacterial activity, underlining the significance of heterocyclic compounds in developing new treatments for infectious diseases such as tuberculosis (Lv et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-19(21-9-11-23-10-4-12-27-20(23)26)16-7-8-18-22-17(14-24(18)13-16)15-5-2-1-3-6-15/h1-3,5-8,13-14H,4,9-12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEACYSQBQGSLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)OC1)CCNC(=O)C2=CN3C=C(N=C3C=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Oxo-1,3-oxazinan-3-YL)ethyl]-2-phenylimidazo[1,2-A]pyridine-6-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。